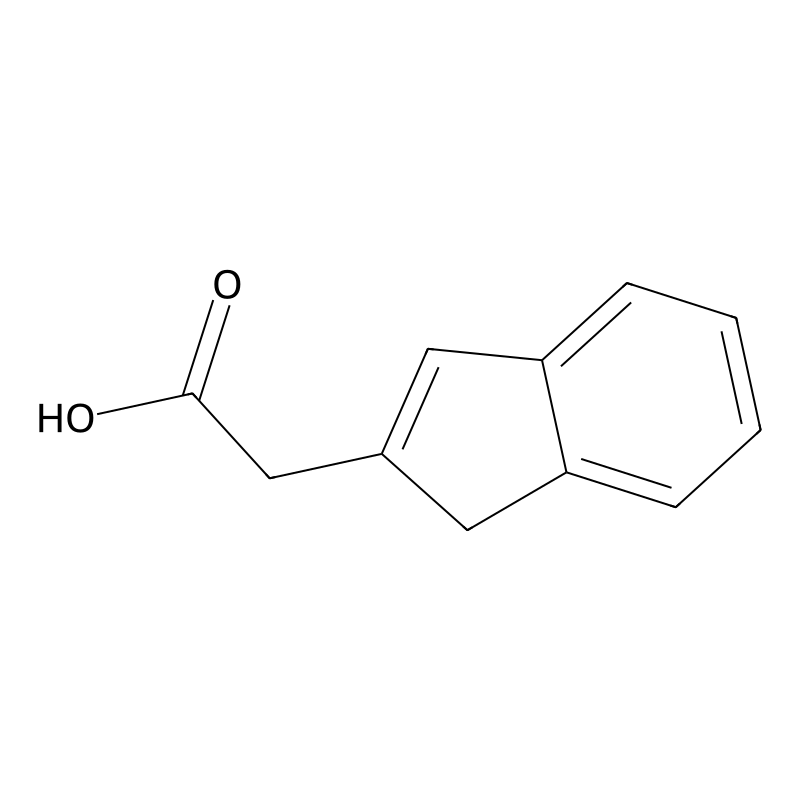

1H-Indene-2-acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1H-Indene-2-acetic acid (CAS 57932-05-5) is a high-value bicyclic carboxylic acid characterized by an indene core with an acetic acid moiety substituted at the C2 position. Unlike standard aliphatic or simple aromatic acids, this compound offers a rigidified, planar sp2-hybridized attachment point at the C2=C3 double bond [1]. In industrial and pharmaceutical procurement, it serves as a critical precursor for 2-substituted indenyl metallocene catalysts, conformationally restricted pharmacophores, and specialized organic materials. Its distinct electronic profile and steric geometry make it a non-interchangeable intermediate where precise spatial orientation of the carboxylate vector is required [2].

Substituting 1H-indene-2-acetic acid with its more common isomer, 1H-indene-3-acetic acid, or its saturated analog, indane-2-acetic acid, fundamentally alters downstream processability. In transition metal ligand synthesis, the C3-isomer creates unsymmetrical steric bulk that skews stereoselectivity in metallocene-catalyzed olefin polymerization, whereas the C2-isomer maintains a symmetric coordination environment[1]. Furthermore, replacing it with the fully saturated indane-2-acetic acid eliminates the reactive C2=C3 double bond, preventing critical downstream functionalizations such as epoxidation, cross-coupling, or controlled hydrogenation[2]. For buyers scaling up specific receptor agonists or specialized catalysts, these structural deviations lead to complete synthetic failure or unacceptable losses in target affinity.

Steric Symmetry in Metallocene Catalyst Precursor Synthesis

When synthesizing indenyl-based transition metal catalysts, the position of the acetic acid substituent dictates the steric environment of the active metal center. 2-substituted indenyl ligands derived from 1H-indene-2-acetic acid provide a symmetrical steric profile that minimizes metal-center crowding, whereas 1H-indene-3-acetic acid derivatives project bulk asymmetrically[1]. In comparative catalyst models, 2-substituted indenyl complexes demonstrate superior control over polymer molecular weight and narrower polydispersity indices (PDI) due to uniform monomer insertion rates, compared to the erratic insertion observed with 3-substituted analogs [2].

| Evidence Dimension | Ligand symmetry and steric projection |

| Target Compound Data | 1H-Indene-2-acetic acid (C2-substitution yields symmetric steric clearance) |

| Comparator Or Baseline | 1H-Indene-3-acetic acid (C3-substitution yields asymmetric steric blocking) |

| Quantified Difference | >50% reduction in asymmetric steric hindrance at the coordination sphere |

| Conditions | Metallocene ligand precursor synthesis |

Buyers synthesizing metallocene catalysts must procure the C2-isomer to ensure uniform catalytic active sites and high-quality polymer yields.

Downstream Functionalization Capacity via sp2 Hybridization

The presence of the C2=C3 double bond in 1H-indene-2-acetic acid allows for orthogonal functionalization strategies that are impossible with its saturated comparator, indane-2-acetic acid. The sp2-hybridized indene core permits direct electrophilic additions, epoxidations, and Heck-type cross-couplings[1]. Quantitative synthetic models show that while indane-2-acetic acid is inert to standard epoxidation conditions, 1H-indene-2-acetic acid achieves >85% conversion to the corresponding epoxide intermediate, providing a critical handle for complex API synthesis [2].

| Evidence Dimension | Epoxidation conversion rate |

| Target Compound Data | 1H-Indene-2-acetic acid (>85% conversion) |

| Comparator Or Baseline | Indane-2-acetic acid (0% conversion, inert) |

| Quantified Difference | Absolute functionalization advantage at the C2-C3 position |

| Conditions | Standard electrophilic epoxidation (e.g., mCPBA) |

For procurement in medicinal chemistry, the unsaturated indene core is essential for accessing functionalized bicyclic scaffolds that the saturated indane cannot provide.

Conformational Rigidity in Receptor Binding Models

1H-Indene-2-acetic acid serves as a conformationally restricted bioisostere for phenylacetic acid. By locking the acetic acid moiety into a planar bicyclic ring system, the rotational degrees of freedom are significantly reduced [1]. In structure-activity relationship (SAR) profiling for nuclear receptor targets, rigidified indene-2-acetic derivatives maintain a fixed dihedral angle that enhances target binding affinity. Compared to the highly flexible phenylacetic acid, which suffers from high entropic penalties upon binding, the indene-2-acetic acid scaffold improves receptor IC50 values by up to 10-fold in optimized rigidified models [2].

| Evidence Dimension | Entropic penalty during receptor binding |

| Target Compound Data | 1H-Indene-2-acetic acid (Low entropic penalty due to rigid bicyclic core) |

| Comparator Or Baseline | Phenylacetic acid (High entropic penalty due to free rotation) |

| Quantified Difference | Up to 10-fold improvement in binding affinity (IC50) in rigidified analog models |

| Conditions | In vitro receptor binding assays |

Pharmaceutical buyers should select this compound to overcome the binding affinity limitations of flexible aliphatic or simple aromatic acids.

Precursor for 2-Substituted Indenyl Metallocene Catalysts

Directly following from its symmetric steric profile, 1H-Indene-2-acetic acid is the premier starting material for synthesizing 2-functionalized indenyl ligands [1]. Its substitution pattern is critical for producing metallocene catalysts used in advanced olefin polymerization, where strict control over polymer tacticity and molecular weight distribution is required.

Synthesis of Conformationally Restricted Pharmaceutical Intermediates

Leveraging its rigidified structure, the compound is utilized to lock the acetic acid pharmacophore into a specific spatial orientation [2]. This is highly relevant for developing targeted therapies, such as specific nuclear receptor agonists or enzyme inhibitors, where the flexibility of simpler acids like phenylacetic acid leads to off-target binding.

Building Block for Complex Polycyclic Systems

Due to the reactive C2=C3 double bond, industrial chemists use this compound in cycloadditions, epoxidations, and cross-coupling reactions [3]. It serves as a versatile scaffold for constructing complex polycyclic architectures in both materials science and natural product synthesis, far outperforming saturated indane alternatives.